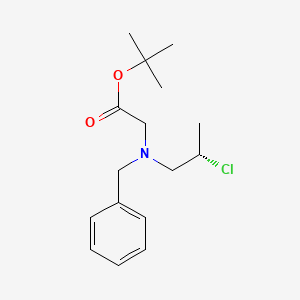
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl ester group, a benzyl group, and a 2-chloropropyl group attached to the nitrogen atom of the glycine moiety
Preparation Methods
The synthesis of tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of Glycine: The glycine is first protected by converting it into its tert-butyl ester form using tert-butyl chloroformate.
N-Benzylation: The protected glycine is then subjected to N-benzylation using benzyl bromide in the presence of a base such as sodium hydride.
N-Alkylation: The N-benzylated glycine ester is further reacted with 2-chloropropyl chloride to introduce the 2-chloropropyl group.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation or other side reactions.
Chemical Reactions Analysis
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate can undergo various chemical reactions, including:
Substitution Reactions: The 2-chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid, while reduction can convert it to toluene.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used.
Scientific Research Applications
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interactions of glycine derivatives with biological receptors and enzymes.
Industrial Applications: It serves as a building block in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and 2-chloropropyl groups can modulate the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate can be compared with other glycine derivatives, such as:
tert-Butyl (S)-N-benzylglycinate: Lacks the 2-chloropropyl group, resulting in different reactivity and biological activity.
tert-Butyl (S)-N-(2-chloropropyl)glycinate: Lacks the benzyl group, affecting its binding properties and applications.
N-Benzyl-N-(2-chloropropyl)glycine: Lacks the tert-butyl ester group, which influences its solubility and stability.
Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
tert-butyl 2-[benzyl-[(2S)-2-chloropropyl]amino]acetate |
InChI |
InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m0/s1 |
InChI Key |
KZTZQVGKKNYHST-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















